molecular formula C10H10BrNO4 B8525632 5-Bromo-2-(isopropoxycarbonyl)nicotinic acid

5-Bromo-2-(isopropoxycarbonyl)nicotinic acid

Cat. No.: B8525632
M. Wt: 288.09 g/mol
InChI Key: NVDGWHLODNWDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(isopropoxycarbonyl)nicotinic acid is a useful research compound. Its molecular formula is C10H10BrNO4 and its molecular weight is 288.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

5-bromo-2-propan-2-yloxycarbonylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H10BrNO4/c1-5(2)16-10(15)8-7(9(13)14)3-6(11)4-12-8/h3-5H,1-2H3,(H,13,14)

InChI Key

NVDGWHLODNWDRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C=N1)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-furo[3,4-b]pyridine-5,7-dione (200 mg, 0.877 mmol) in THF (3 ml) at −10° C. was added Mg(ClO4)2 (235 mg, 1.053 mmol, 1.2 equiv.) and the reaction mixture was stirred for 5 min at that temperature. Then isopropanol (6 ml) was added and the reaction mixture was stirred at 25° C. for 16 hours. The volatilities were removed in vacuo and the resultant residue was dissolved in EtOAc (30 ml). The organic layer was washed with water (15 ml) and brine (15 ml), dried over anhydrous Na2SO4, filtered and evaporated off in vacuo. The crude material thus obtained was purified by column chromatography over normal silica gel (30-50% EtOAc/hexane) to afford 5-bromo-pyridine-2,3-dicarboxylic acid 2-isopropyl ester (210 mg, 83.1%) as light brown solid, MS: m/e=286.0 (M−H+).
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
Mg(ClO4)2
Quantity
235 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

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